molecular formula C6H7N3O2 B1499252 5-(Hydroxymethyl)pyrazinecarboxamide CAS No. 412277-94-2

5-(Hydroxymethyl)pyrazinecarboxamide

Cat. No. B1499252
CAS RN: 412277-94-2
M. Wt: 153.14 g/mol
InChI Key: MHGKQVAVEDQFPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-(Hydroxymethyl)pyrazinecarboxamide is C6H7N3O2 . The molecular weight is 153.13900 .

Scientific Research Applications

Chemistry: Synthesis of Biomolecules

5-(Hydroxymethyl)pyrazinecarboxamide serves as a building block in the synthesis of complex biomolecules. Its structure allows for the introduction of additional functional groups, making it a versatile precursor in organic synthesis .

Biology: Molecular Probes

In biological research, this compound is used to create molecular probes. These probes can bind to specific biological targets, aiding in the study of cellular processes and the identification of biomarkers for diseases.

Medicine: Drug Development

The compound’s derivatives are explored for their potential therapeutic properties. It can be modified to produce analogs that may act as inhibitors or activators of biological pathways, contributing to the development of new medications .

Environmental Science: Pollutant Detection

Researchers are investigating the use of 5-(Hydroxymethyl)pyrazinecarboxamide in the detection of environmental pollutants. Its chemical reactivity could be harnessed to develop sensors that detect harmful substances in water or soil .

Materials Science: Polymer Synthesis

This compound is also significant in materials science, where it can be incorporated into polymers to enhance their properties, such as thermal stability or biodegradability. It could lead to the development of new materials with specific characteristics for industrial applications .

Pharmaceuticals: Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, 5-(Hydroxymethyl)pyrazinecarboxamide is a candidate for the synthesis of APIs due to its reactive functional groups, which can undergo various chemical transformations to produce drugs .

Agriculture: Crop Protection Agents

The agricultural sector may benefit from derivatives of this compound as crop protection agents. Its chemical structure could be tailored to produce compounds that protect plants from pests or diseases .

Food Industry: Flavor Enhancers

Lastly, in the food industry, this compound could be used to synthesize flavor enhancers. Its derivatives might mimic or enhance flavors, improving the taste profile of food products without the need for natural extracts .

properties

IUPAC Name

5-(hydroxymethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGKQVAVEDQFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653364
Record name 5-(Hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)pyrazinecarboxamide

CAS RN

412277-94-2
Record name 5-(Hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrazinecarboxylic acid amide (0.492 g, 4 mmol) was suspended in methanol (8 ml), water (4 ml) and concentrated sulphuric acid (0.22 ml, 4 mmol), then iron (II) sulphate heptahydrate (0.334 g, 1.2 mmol) was added and the mixture degassed. To this was then added hydroxylamine-O-sulphonic acid (1.36 g, 12 mmol). After 6 h more sulphuric acid and iron (II) sulphate heptahydrate were added. After a further 1 h the mixture was adjusted to pH 7, evaporated, and the residue extracted with methanol. This solution was pre-absorbed onto silica then purified by chromatography, eluting with 0–10% ‘2 M ammonia in methanol’ in dichloromethane, to give the title compound as an off-white solid (0.102 g, 17%); NMR [(CD3)2SO] 4.72 (2H, d), 5.72 (1H, t), 7.79 (1H, br s), 8.22 (1H, br s), 8.73 (1H, d), and 9.09 (1H, d).
Quantity
0.492 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0.334 g
Type
catalyst
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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